molecular formula C9H7F3N4OS B15089408 4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B15089408
M. Wt: 276.24 g/mol
InChI Key: CBMWDQBVAMSFMC-UHFFFAOYSA-N
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Description

4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2-trifluoromethoxy-phenyl group at position 5, and a thiol group at position 2. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, which enhances the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs.

The synthesis of such triazole derivatives typically involves cyclization reactions of thiocarbohydrazides with substituted benzoic acids or isothiocyanates, followed by functionalization via alkylation or Schiff base formation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3N4OS

Molecular Weight

276.24 g/mol

IUPAC Name

4-amino-3-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H7F3N4OS/c10-9(11,12)17-6-4-2-1-3-5(6)7-14-15-8(18)16(7)13/h1-4H,13H2,(H,15,18)

InChI Key

CBMWDQBVAMSFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-trifluoromethoxybenzohydrazide with thiocarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Schiff Base Formation

The amino group undergoes condensation with aldehydes to form Schiff bases, a reaction catalyzed by acidic conditions. For example:

  • Reaction : Treatment with 4-chlorobenzaldehyde in ethanol containing H₂SO₄ yields 4-(4-chlorobenzylideneamino)-5-(2-trifluoromethoxy-phenyl)-4H-1,2,4-triazole-3-thiol .

  • Conditions : Reflux for 3 hours in ethanol with catalytic H₂SO₄.

  • Yield : ~62% after recrystallization .

This reaction is pivotal for introducing aromatic or aliphatic substituents to enhance biological activity .

Alkylation and Acylation Reactions

The thiol group participates in nucleophilic substitution reactions:

  • Alkylation : Reaction with ethyl chloroacetate in DMF/triethylamine produces S-alkylated derivatives .

    • Product : Ethyl 2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetate .

    • Yield : 80% under room-temperature conditions .

  • Acylation : Treatment with acyl chlorides forms thioester linkages, though yields depend on steric hindrance.

Metal Complexation

The thiol and triazole groups coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications:

  • Example : Reaction with Cu(II) or Fe(III) salts in methanol yields colored complexes.

  • Stoichiometry : Typically 1:2 (metal:ligand) as confirmed by UV-Vis and ESR spectroscopy.

Cyclization and Heterocycle Functionalization

The triazole core participates in cycloaddition and annulation reactions:

  • Hydrazine Cyclization : Refluxing with hydrazine hydrate converts dithiocarbazinates into triazolethiones .

    • Mechanism : Loss of H₂S followed by cyclodehydration .

    • Yield : 52–88% under basic conditions .

  • Mannich Reaction : Condensation with formaldehyde and secondary amines introduces aminoalkyl groups at the thiol position .

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution occurs at the para position of the trifluoromethoxy-phenyl group under nitration or sulfonation conditions :

  • Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups, though yields are moderate (~40%) .

Comparative Reaction Data

Reaction Type Conditions Product Yield Source
Schiff Base FormationEthanol, H₂SO₄, reflux, 3h4-(4-Chlorobenzylideneamino)-5-(2-trifluoromethoxy-phenyl)-triazole-3-thiol62%
AlkylationDMF, Et₃N, RT, 24hS-Ethyl acetate derivative80%
Cu(II) ComplexationMethanol, RT, 2h[Cu(C₁₂H₁₀F₃N₄OS)₂]75%
Hydrazine CyclizationNaOH, ethanol, reflux, 6hTriazolethione88%

Key Research Findings

  • Biological Derivative Synthesis : Schiff bases derived from this compound exhibit enhanced antimicrobial activity, with MIC values as low as 1–2 µg/mL against Staphylococcus aureus .

  • Structural Tunability : The trifluoromethoxy group’s electron-withdrawing nature directs electrophilic substitution to specific ring positions, enabling predictable functionalization .

  • Stability : Thiol-protected derivatives (e.g., S-alkylated forms) show improved stability under physiological conditions compared to the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Antimicrobial Activity

  • 4-Amino-5-(4-chlorophenyl)-4H-[1,2,4]triazole-3-thiol: Exhibited broad-spectrum antimicrobial activity with a minimum inhibitory concentration (MIC) of 30–60 μg/mL against Staphylococcus aureus and Escherichia coli. The electron-withdrawing chlorine atom enhances membrane penetration .
  • 4-Amino-5-(4-methoxyphenyl)-4H-[1,2,4]triazole-3-thiol: Showed reduced activity (MIC > 80 μg/mL) due to the electron-donating methoxy group, which decreases lipophilicity .
  • 4-Amino-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol: Demonstrated moderate antifungal activity (70% inhibition at 50 μM) against Candida albicans. Fluorine’s electronegativity improves target binding but may reduce bioavailability due to high polarity .
  • 4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: Expected to outperform chlorophenyl and methoxyphenyl analogs in antimicrobial assays due to the trifluoromethoxy group’s balance of lipophilicity (XLogP3 ~2.5) and metabolic stability. Computational docking predicts strong interactions with fungal lanosterol 14α-demethylase .

Antioxidant and CNS Activity

  • Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Compounds with electron-withdrawing groups (e.g., 2,4-dichloro substituents) exhibited potent antioxidant activity (IC₅₀ = 5.84 μg/mL) and significant antianxiolytic effects in murine models .

Physicochemical Properties

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Rotatable Bonds
4-Amino-5-(2,4-dichlorophenyl)- analog 261.13 2.1 2 1
4-Amino-5-(4-tert-butylphenyl)- analog 289.34 3.8 2 2
4-Amino-5-(2-trifluoromethoxy-phenyl)- target 305.26* 2.5* 2 2

*Estimated values based on structural analogs. The trifluoromethoxy group increases molecular weight and lipophilicity compared to chlorine but remains less hydrophobic than tert-butyl groups.

Key Research Findings and Implications

Trifluoromethoxy Substitutent : The -OCF₃ group enhances both lipophilicity and enzymatic target engagement compared to -Cl, -OCH₃, or -F substituents, making it a superior pharmacophore for antimicrobial and anti-inflammatory applications .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups improve antimicrobial and antifungal activity.
  • Bulky substituents (e.g., tert-butyl) reduce solubility but increase metabolic stability .

Computational Predictions: Molecular docking studies suggest strong binding of the trifluoromethoxy analog to COX-2 and lanosterol demethylase, supporting further in vitro validation .

Biological Activity

4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS No. 1174189-81-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C₉H₇F₃N₄OS
  • Molecular Weight : 276.24 g/mol
  • MDL Number : MFCD14585448

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial SpeciesInhibition Zone (mm)Concentration (%)
4aStaphylococcus aureus141
Escherichia coli121
Candida albicans81
4bStaphylococcus aureus161
Escherichia coli121
Candida albicans81

The above table summarizes the inhibition zones observed in antimicrobial screening against selected microorganisms. Compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of triazole derivatives is noteworthy. A study highlighted that compounds similar to this compound exhibit selective growth-inhibitory activity against cancer cell lines expressing Bcl-2 protein.

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundIC50 (µM) against Bcl-2+ Cells
Compound A<0.5
Compound B<0.7
This compound <0.6

The presence of trifluoromethoxy and other functional groups contributes to the enhanced activity observed in these compounds. The mechanism involves interaction with the Bcl-2 protein, a key regulator of apoptosis in cancer cells .

Antioxidant Activity

Antioxidant assays have demonstrated that triazole derivatives possess significant free radical scavenging capabilities. The DPPH and ABTS assays are commonly employed to evaluate this activity.

Table 3: Antioxidant Activity of Triazole Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound X1510
This compound 12 8

The antioxidant properties are attributed to the thiol group in the compound, which plays a crucial role in neutralizing free radicals and reducing oxidative stress .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized various triazole derivatives and evaluated their biological activities, highlighting the promising profiles of compounds similar to the target compound in terms of antimicrobial and anticancer activities .
  • Mechanistic Studies : Molecular docking studies have been utilized to understand the binding affinities of these compounds toward bacterial enzymes and cancer targets. Such studies reveal insights into how modifications in chemical structure can enhance biological activity .

Q & A

Basic: What are the optimal synthetic routes for 4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, intermediate formation via condensation of thiourea derivatives with trifluoromethoxy-substituted phenyl compounds under acidic conditions (e.g., HCl or H₂SO₄ catalysis) is common . Key optimization steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side products .
  • Solvent selection : Ethanol or DMF improves solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is recommended:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.8–6.2 ppm, aromatic protons at δ 7.1–7.9 ppm) and confirms the trifluoromethoxy group (¹⁹F NMR: δ -58 to -62 ppm) .
  • IR spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 318.3) and monitors purity (>95%) .

Advanced: How can computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311G** basis set) predict:

  • Electrophilic reactivity : Localized on the triazole ring and thiol group, making it prone to S-alkylation .
  • Tautomeric stability : The thione-thiol equilibrium favors the thiol form in polar solvents due to solvation effects .
  • HOMO-LUMO gaps : ~4.2 eV, suggesting moderate reactivity suitable for further functionalization .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Comparative assays : Test the compound alongside analogs (e.g., 5-phenyl vs. 5-(3-fluorophenyl) derivatives) under standardized MIC (microbroth dilution) or MTT (cytotoxicity) protocols .
  • Structural analysis : X-ray crystallography or molecular docking (e.g., with CYP450 enzymes) identifies binding motifs influencing activity .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Shcherbak, 2015; Kaplaushenko, 2016) to identify trends .

Advanced: What strategies are effective for designing derivatives with enhanced selectivity (e.g., kinase inhibition vs. general cytotoxicity)?

Methodological Answer:
Focus on substituent engineering:

  • S-alkylation : Introducing methyl or allyl groups at the thiol position reduces off-target interactions .
  • Heterocyclic fusion : Attaching pyrazole or thiadiazole rings improves selectivity for ATP-binding pockets in kinases .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to prioritize derivatives with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

Methodological: How can reaction pathways for S-alkylation or oxidation be systematically analyzed?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., sulfoxide formation during oxidation) .
  • Isotopic labeling : Use ³⁵S-labeled thiol to trace S-alkylation efficiency .
  • Byproduct profiling : GC-MS detects minor products (e.g., disulfides from over-oxidation) .

Data Analysis: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Standardized protocols : Use shake-flask method for logP (octanol/water) and dynamic light scattering for solubility .
  • Temperature correction : Report data at 25°C ± 0.5°C to ensure comparability .
  • Meta-databases : Cross-check with PubChem or Zaporizhzhia State University dissertations for consistency .

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